

Spectroscopic Profile of 2,6-Dimethylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dimethylpiperazine

Cat. No.: B042777

[Get Quote](#)

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2,6-dimethylpiperazine**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and analytical protocols for this compound.

Data Presentation

The spectral data for **2,6-dimethylpiperazine** is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.8-3.0	Multiplet	2H	Methine (CH) at C2 and C6
~2.6-2.8	Multiplet	4H	Axial and Equatorial Methylene (CH ₂) at C3 and C5
~1.6	Singlet (broad)	2H	Amine (NH) at N1 and N4
~1.0-1.1	Doublet	6H	Methyl (CH ₃) at C2 and C6

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~53	C2 and C6 (Methine)
~48	C3 and C5 (Methylene)
~22	Methyl (CH ₃)

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-3400	Medium, Broad	N-H Stretch (Secondary Amine)
2950-2970	Strong	Asymmetric C-H Stretch (CH ₃)
2850-2930	Strong	Symmetric C-H Stretch (CH ₂ and CH)
1450-1470	Medium	C-H Bend (CH ₂ and CH ₃)
1100-1150	Medium	C-N Stretch

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Proposed Fragment
114	~20	[M] ⁺ (Molecular Ion)
99	~100	[M - CH ₃] ⁺
70	~40	[C ₄ H ₈ N] ⁺
56	~80	[C ₃ H ₆ N] ⁺
44	~90	[C ₂ H ₆ N] ⁺

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

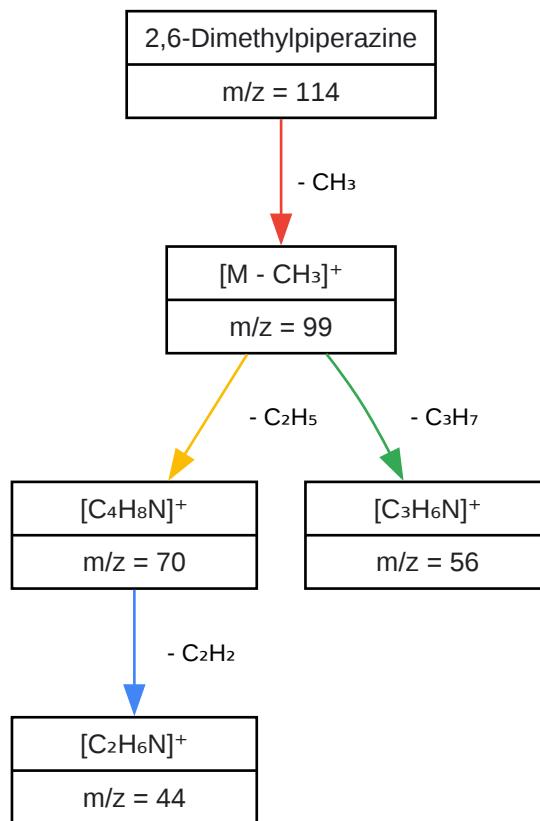
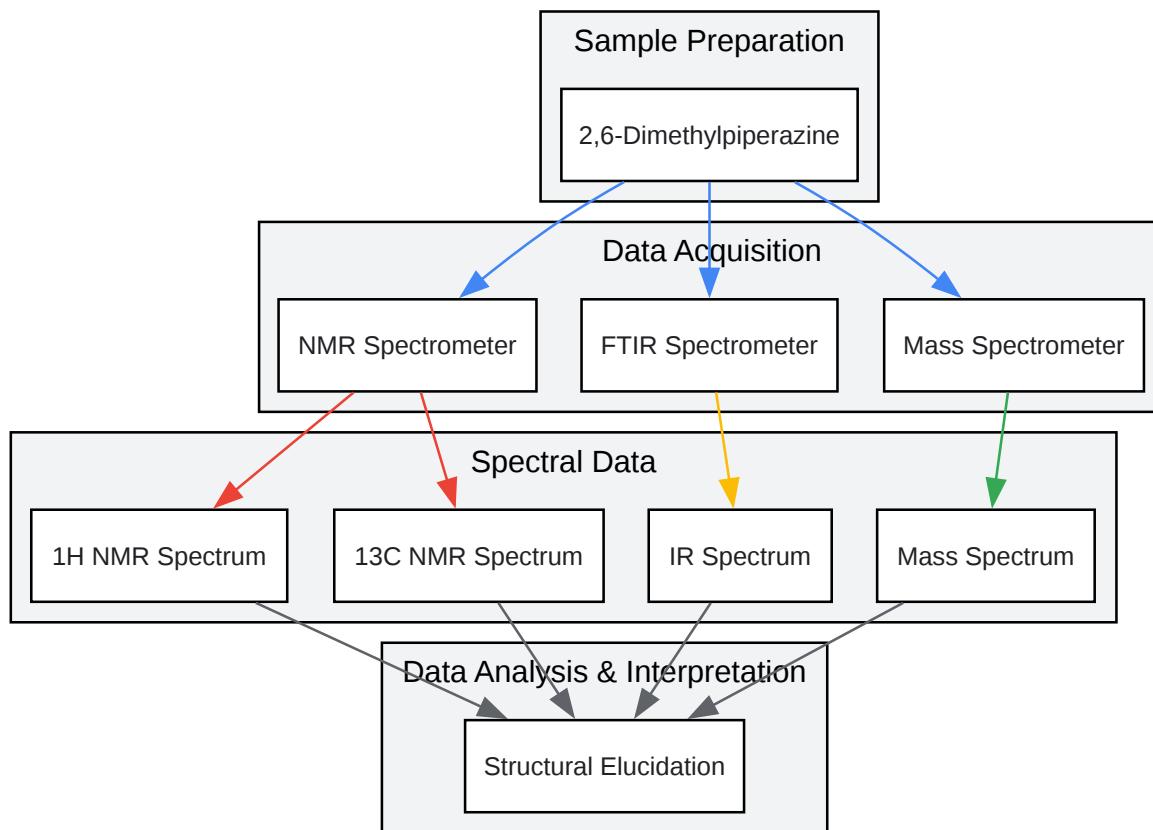
- Sample Preparation: A solution of **2,6-dimethylpiperazine** (approximately 5-10 mg) was prepared by dissolving the compound in deuterated chloroform (CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard.
- Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

- ¹H NMR Acquisition: The ¹H NMR spectrum was recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated.
- ¹³C NMR Acquisition: The ¹³C NMR spectrum was acquired using a proton-decoupled pulse sequence. The spectral width was 240 ppm, with an acquisition time of 1 second and a relaxation delay of 2 seconds. A total of 1024 scans were averaged.
- Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal (0.00 ppm for ¹H) or the residual solvent peak (77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of solid **2,6-dimethylpiperazine** was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum was collected over the range of 4000-400 cm^{-1} . A total of 32 scans were co-added at a resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.
- Data Processing: The resulting transmittance spectrum was converted to absorbance.

Mass Spectrometry (MS)



- Sample Introduction: A dilute solution of **2,6-dimethylpiperazine** in methanol was introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis.
- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source was used.
- Ionization: The sample was ionized using a standard electron energy of 70 eV.

- Mass Analysis: The resulting ions were separated by a quadrupole mass analyzer, and the mass-to-charge ratio (m/z) of the fragments was detected.
- Data Acquisition: The mass spectrum was scanned over a range of m/z 10 to 200.

Visualizations

Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2,6-dimethylpiperazine**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Dimethylpiperazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b042777#spectral-data-for-2-6-dimethylpiperazine-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b042777#spectral-data-for-2-6-dimethylpiperazine-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com